molecular formula C25H21ClN4O4 B10856605 5-[5-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione

5-[5-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione

Cat. No.: B10856605
M. Wt: 476.9 g/mol
InChI Key: WQPXNFAUKKEFHC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of compound 16 involves multiple steps, starting with the preparation of the pyridinone core. The synthetic route typically includes the following steps:

Industrial production methods for compound 16 would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Compound 16 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the compound.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the pyridinone core and aromatic rings.

Scientific Research Applications

    Chemistry: In chemistry, compound 16 serves as a valuable tool for studying the structure-activity relationships of non-covalent inhibitors targeting viral proteases.

    Biology: In biological research, compound 16 is used to investigate the mechanisms of viral replication and the role of the main protease in the life cycle of SARS-CoV-2.

    Medicine: In medicine, compound 16 is being explored as a potential therapeutic agent for the treatment of COVID-19.

    Industry: In the pharmaceutical industry, compound 16 is of interest for the development of new antiviral drugs.

Comparison with Similar Compounds

Compound 16 is part of a series of non-covalent inhibitors targeting the main protease of SARS-CoV-2. Similar compounds in this series include:

    Compound 19: Another potent inhibitor with a similar pyridinone core structure.

    Compound 21: This compound also targets the main protease and has demonstrated high potency and selectivity.

The uniqueness of compound 16 lies in its specific combination of functional groups and its ability to form a stable complex with the main protease, resulting in effective inhibition of viral replication .

Properties

Molecular Formula

C25H21ClN4O4

Molecular Weight

476.9 g/mol

IUPAC Name

5-[5-[3-chloro-5-(cyclopropylmethoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C25H21ClN4O4/c1-29-13-22(23(31)28-25(29)33)17-9-21(24(32)30(12-17)19-3-2-6-27-11-19)16-7-18(26)10-20(8-16)34-14-15-4-5-15/h2-3,6-13,15H,4-5,14H2,1H3,(H,28,31,33)

InChI Key

WQPXNFAUKKEFHC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2=CN(C(=O)C(=C2)C3=CC(=CC(=C3)Cl)OCC4CC4)C5=CN=CC=C5

Origin of Product

United States

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